molecular formula C4H10OS B3192999 3-Methoxypropane-1-thiol CAS No. 67275-37-0

3-Methoxypropane-1-thiol

Cat. No.: B3192999
CAS No.: 67275-37-0
M. Wt: 106.19 g/mol
InChI Key: SUBKXISIZSZEQQ-UHFFFAOYSA-N
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Description

3-Methoxypropane-1-thiol is a chemical compound of interest in research and development due to its unique structure featuring both a thiol (-SH) group and an ether (methoxy) functional group. Thiols, also known as mercaptans, are sulfur analogs of alcohols and are characterized by their nucleophilicity and ability to form disulfide bonds . The presence of the methoxy group can influence the compound's polarity and reactivity, making it a valuable intermediate for exploring novel synthetic pathways. This compound is strictly For Research Use Only and is intended for laboratory applications by qualified researchers. Such applications may include the study of nucleophilic substitution reactions, the development of new ligands for metal coordination, or serving as a building block in organic synthesis, particularly for the pharmaceutical and materials science sectors. Researchers value this reagent for its potential in creating novel thioethers or for its use in polymer chemistry. As with many volatile thiols, it may possess a distinctive odor. Proper handling in a well-ventilated laboratory environment is essential.

Properties

IUPAC Name

3-methoxypropane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10OS/c1-5-3-2-4-6/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBKXISIZSZEQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50617228
Record name 3-Methoxypropane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67275-37-0
Record name 3-Methoxypropane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxypropane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanol with sodium methoxide in methanol. This reaction proceeds via a nucleophilic substitution mechanism, where the methoxide ion displaces the chlorine atom, forming this compound .

Industrial Production Methods: Industrial production of this compound typically involves the same nucleophilic substitution reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of continuous reactors and advanced purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxypropane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

3-Methoxypropane-1-thiol serves as a versatile building block in organic synthesis. Its thiol group allows for various reactions, including:

  • Thiol-Ene Reactions : This compound can participate in thiol-ene reactions, which are valuable for creating complex molecules through radical mechanisms. These reactions are often utilized in the synthesis of polymers and other materials .
  • Sulfide Formation : The thiol group can react with alkyl halides to form sulfides, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Biological Research

In biological contexts, this compound has shown potential applications:

Material Science

The compound is also explored within material science:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance properties such as flexibility and thermal stability. Its ability to form cross-links via thiol groups makes it suitable for creating advanced materials with tailored characteristics .
  • Coatings and Adhesives : Due to its reactivity, this compound is used in formulating coatings and adhesives that require strong bonding properties and resistance to environmental factors.

Case Study 1: Thiol-Ene Polymerization

A study demonstrated the use of this compound in thiol-ene polymerization processes to create transparent polyimides. The resulting materials exhibited low-temperature curability and high transparency, making them suitable for photolithography applications .

Case Study 2: Detection of Reactive Sulfur Species

Research involving phosphine-based probes highlighted the role of thiols, including this compound, in detecting reactive sulfur species within biological samples. This study emphasized the importance of these compounds in understanding nitric oxide signaling pathways and their implications in various diseases .

Mechanism of Action

The mechanism of action of 3-methoxypropane-1-thiol involves its nucleophilic properties. The sulfhydryl group (-SH) is highly reactive and can form bonds with various electrophiles. This reactivity is utilized in many chemical reactions, including the formation of disulfide bonds, which are important in protein structure and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-methoxypropane-1-thiol with structurally related compounds, emphasizing synthesis, functional groups, and applications.

Table 1: Key Properties of this compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Functional Groups Applications/Notes
This compound 67275-37-0 C₄H₁₀OS 106.18 Not reported Thiol, Methoxy Research/industrial use
3-(Methoxyamino)propane-1-thiol - C₄H₁₁NOS 121.20 87% Thiol, Methoxyamino Glycoconjugate synthesis
1-Chloro-3-methoxypropane - C₄H₉ClO 108.57 68% Chloro, Methoxy Intermediate in organic synthesis
1-Methoxypropane - C₄H₁₀O 74.12 Not reported Ether Solvent, reaction medium

Structural and Functional Group Analysis

3-(Methoxyamino)propane-1-thiol (Compound 8, ): Differs by replacing the methoxy group with a methoxyamino (-NH-OCH₃) group. Synthesized via reductive amination of 3-mercaptopropanal O-methyl oxime using NaCNBH₃, yielding 87% . The amino group enhances nucleophilicity, making it suitable for conjugation in glycoconjugate synthesis.

1-Chloro-3-methoxypropane ():

  • Substitutes the thiol with a chloro group.
  • Synthesized via a three-step process: acrylonitrile addition, diazotization, and halogenation (68% yield) .
  • The chloro group offers electrophilic reactivity, useful in alkylation reactions.

1-Methoxypropane ():

  • Lacks the thiol group, featuring only a methoxy ether.
  • Simpler structure with applications as a solvent or reaction medium due to its low polarity .

Biological Activity

3-Methoxypropane-1-thiol, also known as (2S)-2-methoxypropane-1-thiol, is an organosulfur compound characterized by a thiol group (-SH) and a methoxy group (-OCH3) attached to a propane backbone. This unique structure imparts significant biological activity, making it a compound of interest in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry.

The molecular formula for this compound is CHOS. The presence of the thiol group allows it to participate in redox reactions and form covalent bonds with electrophilic centers in proteins, which can alter their function and influence various biochemical pathways. The methoxy group further enhances its reactivity by providing steric and electronic effects that can influence interactions with biological targets.

Key Mechanisms:

  • Covalent Bond Formation: The thiol group can react with reactive oxygen species (ROS) or other electrophiles, leading to modifications in protein structure and function.
  • Redox Signaling: It plays a role in redox signaling pathways, which are crucial for cellular responses to oxidative stress and inflammation .

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

  • Antioxidant Properties: The compound has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property suggests potential therapeutic applications in diseases where oxidative damage is a concern.
  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, potentially making it useful in developing new antimicrobial agents .
  • Enzyme Interaction: It may act as a ligand in enzyme-catalyzed reactions, influencing metabolic pathways and cellular functions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antioxidant Activity Study:
    • A study evaluated the antioxidant capacity of various thiols, including this compound. Results indicated that it effectively reduced lipid peroxidation in vitro, suggesting its potential role as a protective agent against oxidative damage .
  • Enzyme Inhibition:
    • Research demonstrated that this compound could inhibit specific enzymes involved in metabolic processes. This inhibition was linked to its ability to form covalent bonds with key amino acid residues within the enzyme active sites .
  • Antimicrobial Efficacy:
    • In vitro tests against various bacterial strains showed that this compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals; reduces oxidative stress
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits specific metabolic enzymes

Q & A

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Use fume hoods and nitrile gloves to prevent dermal exposure.
  • Emergency procedures: Flush eyes with water for 15 minutes; consult a physician if inhaled .
  • Document hazards using GHS-compliant labels, even if classification data are limited .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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